molecular formula C19H16ClNO4S2 B3729114 3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide

3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B3729114
M. Wt: 421.9 g/mol
InChI Key: WMCZUTPHPMZKNK-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide” is a type of sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The same techniques could likely be used to confirm the structure of “3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide”.


Chemical Reactions Analysis

Sulfonamides, including those with a 1,3,4-thiadiazole moiety, have been synthesized and evaluated for their antimicrobial activity . The specific reactions that “3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide” undergoes would depend on the conditions and reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was found to have a certain nucleophilic reactivity and a high chemical stability .

Mechanism of Action

The mechanism of action of sulfonamides generally involves the inhibition of bacterial synthesis of folic acid, which is necessary for the bacteria to live and reproduce . The specific mechanism of action of “3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide” would need to be determined through further study.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. Sulfonamides are generally considered safe for use as antibiotics, but they can cause allergic reactions in some people . The specific safety and hazards of “3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide” would need to be determined through further study.

Future Directions

The development of new sulfonamides with improved properties is an active area of research. Future directions could include the synthesis and evaluation of “3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide” and similar compounds for their potential uses in medicine and other fields .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c1-14-5-2-3-8-19(14)21-27(24,25)18-7-4-6-17(13-18)26(22,23)16-11-9-15(20)10-12-16/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCZUTPHPMZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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